molecular formula C13H17FO B8479057 4-Fluoro-2-(1-methylcyclohexyl)phenol

4-Fluoro-2-(1-methylcyclohexyl)phenol

Cat. No.: B8479057
M. Wt: 208.27 g/mol
InChI Key: CAGHXVSLLBBSDE-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-methylcyclohexyl)phenol is an advanced chemical intermediate with the CAS Registry Number 1132668-44-0 . Its molecular formula is C13H17FO, and it has a molecular weight of 208.27 g/mol . This compound features a unique structure combining a phenolic ring, a fluorine substituent, and a bulky 1-methylcyclohexyl group. The fluorine atom, typically introduced at the para position relative to the phenol, is a common strategy in medicinal chemistry to modulate a molecule's electronic properties, metabolic stability, and binding affinity . The steric bulk and specific conformational preferences of the 1-methylcyclohexyl group can significantly influence the molecule's overall shape and interaction with biological targets, as the cyclohexane ring can adopt various chair conformations . As a fluorinated phenol derivative, this compound serves as a versatile building block (or "synthon") in organic synthesis and drug discovery research. It is particularly valuable for the development of Active Pharmaceutical Ingredients (APIs), where similar structures have been used to create potent inhibitors for enzymes like receptor tyrosine kinases . Furthermore, such functionalized phenols can be enzymatically grafted onto natural polymers to modify material properties like hydrophobicity, indicating potential applications in polymer science and biomaterials engineering . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

4-fluoro-2-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C13H17FO/c1-13(7-3-2-4-8-13)11-9-10(14)5-6-12(11)15/h5-6,9,15H,2-4,7-8H2,1H3

InChI Key

CAGHXVSLLBBSDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=C(C=CC(=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and properties of 4-Fluoro-2-(1-methylcyclohexyl)phenol and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Properties
This compound (Target) C₁₃H₁₇FO ~208.27 (estimated) -F (para), -1-methylcyclohexyl (ortho) High lipophilicity; steric hindrance from methylcyclohexyl group
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate C₁₇H₁₅FN₂O₃ 314.32 -F (para), -pyrazole-acetate (ortho) Enhanced hydrogen bonding; used in synthetic intermediates
4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol C₁₄H₁₂FNO 229.25 -F (para), -iminomethyl (ortho) Planar structure; intramolecular H-bonding stabilizes crystal lattice
2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol] C₂₉H₄₀O₂ 432.62 Dimeric structure with methylcyclohexyl High thermal stability; antioxidant applications
4-Fluoro-2-(trifluoromethyl)phenol C₇H₄F₄O 180.10 -F (para), -CF₃ (ortho) Strong electron-withdrawing effects; acidic phenol group
Steric and Electronic Effects
  • This compound: The bulky 1-methylcyclohexyl group reduces reactivity in electrophilic substitution reactions but enhances lipophilicity, making it suitable for hydrophobic environments .
  • 4-Fluoro-2-(trifluoromethyl)phenol: The -CF₃ group increases acidity (pKa ~7–8) due to strong electron withdrawal, contrasting with the target compound’s moderate acidity .
  • 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol: The iminomethyl group enables chelation with metals (e.g., Re, Tc), forming stable N,O-bidentate complexes for radiopharmaceuticals .
Coordination Chemistry
  • The target compound’s methylcyclohexyl group may hinder coordination compared to 2-piperidinomethyl-4-(1-methylcyclohexyl)phenol (AP2), which efficiently forms Cu(II), Co(II), and Ni(II) complexes at pH 4.2–6.8 .

Crystallographic and Stability Data

  • 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol: Crystallizes in a monoclinic system (space group P21/c) with near-planar aromatic rings (dihedral angle = 9.28°) stabilized by intramolecular O–H···N hydrogen bonds .
  • Dimeric analogs (CAS 77-62-3) : Exhibit a 3D network stabilized by weak C–H···O/F interactions, enhancing thermal stability .

Preparation Methods

Friedel-Crafts Alkylation of Fluorophenols

The Friedel-Crafts reaction is a cornerstone for introducing alkyl/aryl groups to aromatic rings. For 4-fluoro-2-(1-methylcyclohexyl)phenol, two approaches dominate:

Direct Alkylation of 4-Fluorophenol

Procedure (adapted from US4990687A):

  • Substrates : 4-Fluorophenol and 1-methylcyclohexanol (or 1-methylcyclohexyl chloride).

  • Catalyst : Acidic zeolites (e.g., H-Y zeolite) or AlCl₃.

  • Conditions :

    • Solvent: Toluene or dichloroethane.

    • Temperature: 90–100°C.

    • Molar ratio (phenol:alkylating agent): 1:1.3–1.8.

Mechanism :

  • The alkylating agent (e.g., 1-methylcyclohexanol) forms a carbocation intermediate under acidic conditions.

  • Electrophilic substitution occurs at the ortho position relative to the hydroxyl group due to the fluorine’s meta-directing effect.

Yield : 60–78% (optimized via zeolite catalysts to minimize polyalkylation).

Acylation-Followed-Reduction (CN110903176A ):

  • Step 1 : Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride (AlCl₃ catalyst) to form 2,2,2-trichloro-1-(4-fluoro-2-methylphenyl)ethanone.

  • Step 2 : Hydrolysis under basic conditions (NaOH/H₂O) to yield 4-fluoro-2-methylbenzoic acid.

  • Step 3 : Reduction of the carboxylic acid to the alcohol (LiAlH₄), followed by dehydration and hydrogenation to install the cyclohexyl group.

Challenges :

  • Steric hindrance from the 1-methylcyclohexyl group reduces reaction rates.

  • Isomer separation required post-acylation (o:p ratio ≈ 3:1).

Cross-Coupling Reactions

Transition-metal-catalyzed couplings enable precise C–C bond formation.

Suzuki-Miyaura Coupling

Procedure :

  • Substrates : 2-Bromo-4-fluorophenol and 1-methylcyclohexylboronic acid.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : DMF/H₂O or THF.

Yield : 45–65% (limited by boronic acid availability and competing protodeboronation).

Ullmann Coupling

Procedure :

  • Substrates : 2-Iodo-4-fluorophenol and 1-methylcyclohexylmagnesium bromide.

  • Catalyst : CuI/1,10-phenanthroline.

  • Solvent : DMSO or DMF.

Yield : 50–70% (requires anhydrous conditions).

Diazoization-Fluorination

Adapted from US2950325A:

  • Step 1 : Nitration of 2-(1-methylcyclohexyl)phenol to introduce a nitro group at the para position.

  • Step 2 : Diazotization (NaNO₂/H₂SO₄) followed by Balz-Schiemann fluorination (HF or KF).

Yield : 55–70% (harsh conditions risk cyclohexyl group degradation).

Comparative Analysis of Methods

Method Catalyst Yield (%) Advantages Limitations
Friedel-Crafts AlkylationAlCl₃/H-Y zeolite60–78Scalable, cost-effectiveIsomer separation, polyalkylation
Suzuki CouplingPd(PPh₃)₄45–65Regioselective, mild conditionsExpensive catalysts, boronic acid synthesis
Ullmann CouplingCuI/phenanthroline50–70Tolerates steric bulkAnhydrous conditions, slow kinetics
Diazoization-FluorinationH₂SO₄/HF55–70Direct fluorinationHazardous reagents, side reactions

Optimization Strategies

Catalyst Design

  • Zeolites (e.g., H-Y): Enhance regioselectivity in Friedel-Crafts reactions by restricting transition-state geometry.

  • Palladium Nanoparticles : Improve Suzuki coupling efficiency (TOF up to 1,200 h⁻¹).

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Accelerate cross-coupling reactions but may deactivate Lewis acids.

  • Chlorinated Solvents (DCE): Ideal for Friedel-Crafts due to stability under acidic conditions.

Temperature Control

  • Low temperatures (0–10°C) minimize carbocation rearrangements during alkylation.

  • High temperatures (100–120°C) favor Ullmann coupling kinetics.

Industrial-Scale Considerations

  • Cost : AlCl₃-based Friedel-Crafts is economical ($50–100/kg) vs. Pd-catalyzed routes ($300–500/kg).

  • Safety : HF handling in fluorination requires specialized equipment (e.g., Hastelloy reactors).

  • Purification : Recrystallization from toluene/hexane mixtures achieves >98% purity .

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-(1-methylcyclohexyl)phenol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves refluxing precursors like fluorinated phenolic derivatives with 1-methylcyclohexyl-containing reagents under Schlenk conditions (inert atmosphere). For example, analogous compounds (e.g., 4-Fluoro-2-[(3-methylphenyl)imino-methyl]phenol) are synthesized by reacting 5-fluorosalicylaldehyde with m-toluidine in methanol at 80°C for 3 hours, achieving yields >80% after recrystallization . Key parameters include:
ParameterCondition
SolventMethanol
Temperature80°C
Reaction Time3 hours
Yield82.1%

Optimization involves adjusting stoichiometry, solvent polarity, and temperature to enhance regioselectivity and reduce side reactions.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : X-ray crystallography (e.g., SHELXL ) reveals planar aromatic systems with intramolecular hydrogen bonds (O–H···N) and weak C–H···F/O interactions. For structurally similar compounds, dihedral angles between aromatic rings range from 9.28° to 88.01°, indicating conformational flexibility . Key crystallographic data includes:
ParameterValue
Space GroupP 1
Dihedral Angle (Ar–Ar)9.28°–88.01°
Hydrogen BondsO1–H1···N1 (1.85 Å)

Stabilization arises from π-stacking and van der Waals interactions involving the methylcyclohexyl group.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ ≈ -110 ppm for para-F). 1H^{1}\text{H} NMR resolves phenolic -OH (~8.5 ppm) and methylcyclohexyl protons (1.2–2.0 ppm) .
  • IR : Stretching vibrations for O–H (3200–3600 cm1^{-1}) and C–F (1100–1250 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 238.15).

Advanced Research Questions

Q. How does the methylcyclohexyl substituent influence metal coordination chemistry in this compound derivatives?

  • Methodological Answer : The bulky methylcyclohexyl group sterically hinders metal coordination, favoring monodentate over polydentate binding. Studies on analogous ligands (e.g., 2-piperidinomethyl-4-(1-methylcyclohexyl)phenol) show high extraction efficiency (98.4–99.6%) for Cu(II), Co(II), and Ni(II) at pH 4.2–6.8, attributed to the hydrophobic cyclohexyl moiety enhancing phase transfer . Key findings:
Metal IonExtraction Efficiency (%)Optimal pH
Cu(II)99.66.8
Co(II)98.45.5
Ni(II)99.14.2

Coordination is confirmed via UV-Vis (d-d transitions) and cyclic voltammetry.

Q. What computational methods are used to model the electronic and steric effects of this compound in supramolecular assemblies?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4.5 eV) and electrostatic potential surfaces, highlighting nucleophilic regions at the phenolic oxygen. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., enzymes), revealing binding affinities (ΔG ≈ -8.2 kcal/mol) via hydrogen bonding with the fluorine atom .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound?

  • Methodological Answer : UV-Vis and 1H^{1}\text{H} NMR titrations in DMSO/water mixtures show keto-enol tautomerism. At pH < 5, the enol form dominates (λmax_{\text{max}} = 320 nm), while the keto form prevails at pH > 8 (λmax_{\text{max}} = 290 nm). Solvent polarity stabilizes the enol tautomer (ΔG = -2.3 kJ/mol in DMSO vs. -1.5 kJ/mol in methanol) due to enhanced hydrogen bonding .

Data Contradictions and Resolution

Q. Conflicting reports exist on the regioselectivity of electrophilic substitution in this compound. How can these discrepancies be resolved?

  • Methodological Answer : Contradictions arise from varying directing effects of substituents. Meta/para ratios in nitration reactions depend on the methylcyclohexyl group’s steric bulk. Experimental resolution involves:
  • Isotopic Labeling : 18O^{18}\text{O} tracing to track substitution pathways.
  • DFT Calculations : Comparing activation energies for ortho (ΔG^\ddagger = 25.1 kcal/mol) vs. para (ΔG^\ddagger = 22.3 kcal/mol) pathways.
  • X-ray Crystallography : Identifying intermediates trapped in crystal lattices .

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